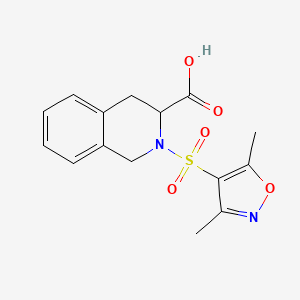
2-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C15H16N2O5S and its molecular weight is 336.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a tetrahydroisoquinoline core substituted with a sulfonyl group derived from 3,5-dimethylisoxazole. This structural configuration is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. For instance, the compound has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Inhibition of Oncogenic Signaling : The compound may interfere with critical signaling pathways involved in cancer progression, particularly the IL-6/JAK2/STAT3 pathway. In vivo studies demonstrated that treatment with related compounds significantly reduced tumor growth in models of colorectal cancer .
- Cell Cycle Arrest and Apoptosis : Evidence suggests that certain isoquinoline derivatives can induce cell cycle arrest and promote apoptosis in cancer cells. This is achieved by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
Antimicrobial Activity
Compounds with similar structural features have also been evaluated for their antimicrobial properties. The sulfonyl group is known to enhance the bioactivity of various antimicrobial agents:
- Broad-Spectrum Activity : Preliminary data suggest that the compound exhibits activity against a range of bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism and proliferation.
- Modulation of Gene Expression : It has been shown to alter the expression levels of genes associated with inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that related compounds can induce oxidative stress in cancer cells, leading to cell death.
Study on Antiproliferative Effects
A notable study investigated the antiproliferative effects of tetrahydroisoquinoline derivatives on colorectal carcinoma models. The results indicated that treatment with these compounds led to significant reductions in tumor size and weight compared to control groups . The study also highlighted the modulation of inflammatory cytokines as a key factor in their anticancer efficacy.
Antimicrobial Evaluation
Another study focused on the antimicrobial potential of sulfonyl-containing compounds. It was found that compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. This suggests a promising avenue for developing new antimicrobial therapies .
特性
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-9-14(10(2)22-16-9)23(20,21)17-8-12-6-4-3-5-11(12)7-13(17)15(18)19/h3-6,13H,7-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNGHHXIJSIPNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














